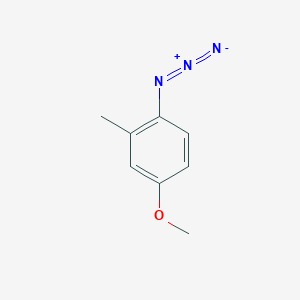

1-Azido-4-methoxy-2-methylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

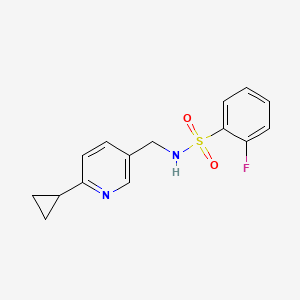

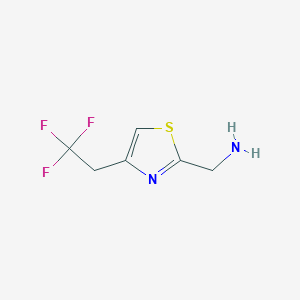

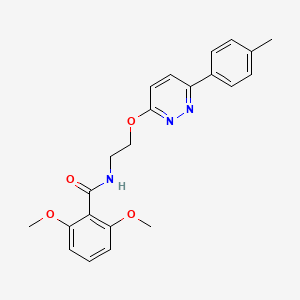

Molecular Structure Analysis

The molecular structure of 1-Azido-4-methoxy-2-methylbenzene can be represented by the formula C8H9N3O. The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

While specific chemical reactions involving 1-Azido-4-methoxy-2-methylbenzene are not available, azides in general are known to participate in a variety of reactions. These include intermolecular or intramolecular reactions under thermal, catalyzed, or non-catalyzed conditions .科学的研究の応用

Organic Synthesis and Chemical Reactions

1-Azido-4-methoxy-2-methylbenzene, also known as p-methoxy-2-methylazidobenzene, is a versatile compound with several applications:

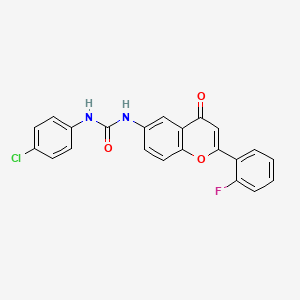

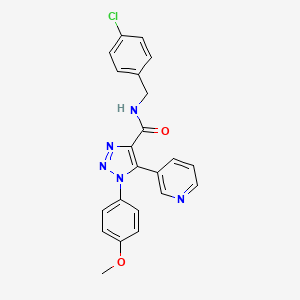

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group in 1-azido-4-methoxy-2-methylbenzene participates in the CuAAC reaction, forming 1,2,3-triazoles. This click chemistry reaction is widely used for bioconjugation, drug discovery, and material science .

Materials Science and Functional Materials

1-Azido-4-methoxy-2-methylbenzene contributes to the development of functional materials:

Spiroborate-Based Frustrated Lewis Pairs (FLPs): The compound reacts with benzyl azide, yielding a spiroborate-based FLP. These FLPs exhibit unique reactivity and have potential applications in catalysis and gas storage .

Biological and Medicinal Chemistry

Although research on this specific compound is limited, azides in general have promising applications in biology and medicine:

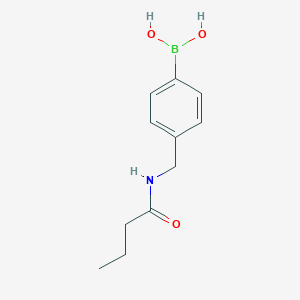

Bioorthogonal Labeling and Targeted Drug Delivery: Azides can be selectively labeled with bioorthogonal probes, allowing precise visualization of biomolecules in living systems. Additionally, azide-containing prodrugs can be activated at specific sites for targeted drug delivery .

Photophysics and Photochemistry

1-Azido-4-methoxy-2-methylbenzene’s photochemical properties are relevant in various fields:

Photolabile Protecting Groups: Azido groups can serve as photolabile protecting groups. Upon UV irradiation, they release the protected functional group, enabling controlled chemical transformations .

Materials for Optoelectronics and Sensors

While not directly studied for this compound, azides play a role in optoelectronic materials:

Functionalization of Conjugated Polymers: Azide-functionalized polymers can enhance charge transport and optoelectronic properties. Researchers explore these materials for organic solar cells and light-emitting devices .

Safety and Hazards

作用機序

Target of Action

Azides are known to be versatile in organic synthesis, participating in various reactions to form heterocyclic compounds .

Mode of Action

The mode of action of 1-Azido-4-methoxy-2-methylbenzene is likely through its azide group. Azides can undergo a variety of reactions, including intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . For instance, they can participate in cycloaddition reactions, such as [3+2] cycloaddition .

Biochemical Pathways

The compound’s azide group can be involved in the synthesis of various heterocycles , which are fundamental structures in many natural and synthetic bioactive compounds.

特性

IUPAC Name |

1-azido-4-methoxy-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-6-5-7(12-2)3-4-8(6)10-11-9/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYQLAXVDVPYOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[6-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2374637.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2374641.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2374642.png)

![5-(3-fluorobenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2374656.png)

![4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2374658.png)